molecular formula C5H12ClN B2954013 Pent-1-en-3-amine hydrochloride CAS No. 70267-48-0

Pent-1-en-3-amine hydrochloride

Cat. No.: B2954013
CAS No.: 70267-48-0
M. Wt: 121.61
InChI Key: YDDAXAQQIMSFQC-UHFFFAOYSA-N
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Description

Pent-1-en-3-amine hydrochloride is a chemical compound that belongs to the class of amines. It is commonly used in various fields of scientific research due to its unique properties. The compound has the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . It is typically found in a white to yellow solid form and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-en-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of pent-1-en-3-amine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Pent-1-en-3-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .

Scientific Research Applications

Pent-1-en-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pent-1-en-3-amine hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-1-en-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable .

Properties

IUPAC Name

pent-1-en-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5(6)4-2;/h3,5H,1,4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDAXAQQIMSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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